molecular formula C9H12BrNO2S B2356805 4-BRomo-N-ethyl-2-methylbenzenesulfonamide CAS No. 1548827-98-0

4-BRomo-N-ethyl-2-methylbenzenesulfonamide

Cat. No.: B2356805
CAS No.: 1548827-98-0
M. Wt: 278.16
InChI Key: APFUFSCHUUDBIG-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-2-methylbenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position, an ethyl group at the nitrogen atom, and a methyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-2-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-N-ethyl-2-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-methyl-2-methylbenzenesulfonamide
  • 4-Bromo-N-ethyl-3-methylbenzenesulfonamide
  • 4-Bromo-N-ethyl-2-chlorobenzenesulfonamide

Uniqueness

4-Bromo-N-ethyl-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and the ethyl group at the nitrogen atom differentiates it from other similar compounds, affecting its reactivity and interactions with molecular targets .

Properties

IUPAC Name

4-bromo-N-ethyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFUFSCHUUDBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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